Fmoc-D-Glu-OH

Peptide Synthesis Quality Control Procurement Specification

Researchers requiring D-glutamic acid incorporation with unprotected γ-carboxyl functionality face a critical choice: Fmoc-D-Glu-OH eliminates the additional acidolytic deprotection step and associated yield loss inherent to Fmoc-D-Glu(OtBu)-OH, while avoiding aspartimide side reactions. Unlike the L-enantiomer, this D-configuration building block confers proteolytic resistance essential for therapeutic peptide candidates. • Enables direct on-resin side-chain conjugation without post-synthetic deprotection. • Documented antiproliferative activity (IC₅₀ = 0.65 μM, ovarian cancer cells) supports anticancer SAR studies. • Serves as a gelator for D-stereochemistry-modulated supramolecular hydrogels. Procurement managers benefit from bulk availability (100 g, 500 g) with immediate stock and ambient-temperature shipping from multiple global hubs.

Molecular Formula C20H19NO6
Molecular Weight 369.4 g/mol
CAS No. 104091-09-0
Cat. No. B592775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Glu-OH
CAS104091-09-0
SynonymsD-Fmoc-glutamic Acid;  N-FMOC-D-glutamic Acid
Molecular FormulaC20H19NO6
Molecular Weight369.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m1/s1
InChIKeyQEPWHIXHJNNGLU-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Glu-OH Product Specifications


Fmoc-D-Glu-OH (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic acid) is an Nα-Fmoc protected D-amino acid building block widely employed in Fmoc-based solid-phase peptide synthesis (SPPS) for the incorporation of D-glutamic acid residues into peptide chains . With a molecular formula of C20H19NO6 and a molecular weight of 369.37 g/mol, this compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group that enables mild and efficient deprotection under basic conditions during sequential peptide elongation . The D-enantiomer configuration distinguishes it fundamentally from its L-counterpart and from side-chain protected D-Glu derivatives, making it the requisite reagent when stereochemical inversion or unprotected γ-carboxyl functionality is required .

D D-Glu enantiomer for stereochemical studies
γ Unprotected γ-carboxyl for conjugation or gelation
SPPS Compatible with Fmoc-based solid-phase synthesis

Fmoc-D-Glu-OH: Why Substitution Fails


Generic substitution of Fmoc-D-Glu-OH with Fmoc-L-Glu-OH (CAS 104091-08-8) or with side-chain protected D-Glu derivatives such as Fmoc-D-Glu(OtBu)-OH (CAS 104091-08-9) results in fundamentally different peptide products or incompatible synthetic pathways. Fmoc-L-Glu-OH introduces the L-enantiomer, yielding peptides with altered three-dimensional conformation, receptor binding profiles, and susceptibility to proteolytic degradation . Conversely, Fmoc-D-Glu(OtBu)-OH, while sharing the D-configuration, incorporates a tert-butyl ester protecting group at the γ-carboxyl position that prevents participation in side-chain conjugation reactions and alters the overall charge and hydrogen-bonding capacity of the glutamic acid residue . Selection among these analogs is therefore governed by the specific stereochemical and functional requirements of the target peptide sequence, with Fmoc-D-Glu-OH uniquely providing unprotected γ-carboxyl functionality on the D-configured backbone .

L-Enantiomer

Using Fmoc-L-Glu-OH introduces opposite stereochemistry, altering conformation and protease susceptibility.

γ-Protected Derivative

Fmoc-D-Glu(OtBu)-OH blocks γ-carboxyl, preventing conjugation and altering supramolecular assembly.

Fmoc-D-Glu-OH: Purity, Bioactivity, Stability Evidence


Purity Specifications Across Suppliers

Commercially available Fmoc-D-Glu-OH is supplied at purity levels ranging from ≥95.0% to >98.0% as determined by HPLC and titration analysis . VWR/TCI America specifies a purity of ≥97.0% by HPLC and titration analysis . MedChemExpress reports a purity of 98.03% for catalog HY-W022255 . Adooq specifies a purity of >98% [1]. These purity specifications exceed the minimum threshold (≥95%) typically required for standard SPPS coupling efficiency and minimize truncation sequences in the final peptide product . For applications requiring higher enantiomeric purity, alternative D-Glu derivatives such as Fmoc-D-Glu(OtBu)-OH are available with enantiomeric purity specifications of ≥99.5% (a/a) from Sigma-Aldrich, though this derivative lacks the free γ-carboxyl group present in Fmoc-D-Glu-OH .

Purity Specifications
Specification review
≥97.0%–>98.0% (HPLC/titration)
Fmoc-D-Glu(OtBu)-OH: ≥99.5% ee
Supports standard SPPS efficiency; enantiopurity specification differs for protected derivative
Vendor-specified purity; confirm COA
Peptide Synthesis Quality Control Procurement Specification

Antiproliferative Activity in Ovarian Cancer Cells

Fmoc-D-Glu-OH exhibits direct antiproliferative activity against human ovarian cancer cells in vitro, with a reported IC50 value of 0.65 μM . This activity is attributed to covalent binding of the peptide to cellular proteins, inhibiting cellular uptake mechanisms, and inducing apoptosis . In contrast, no comparable IC50 values are reported for Fmoc-L-Glu-OH or for side-chain protected D-Glu derivatives such as Fmoc-D-Glu(OtBu)-OH in the same cellular context, suggesting that the combination of the free γ-carboxyl group and D-stereochemistry may contribute uniquely to this observed activity . The compound is also reported to inhibit the growth and multiplication of Chlorella pyrenoidosa and Paramecium tetraurelia .

Antiproliferative IC50
Class-level inference
IC50 = 0.65 μM
Reported ovarian cancer cell-model response; L-Glu and protected analogs not assessed
In vitro assay; requires validation
Cancer Research Antiproliferative Peptide Bioactivity

Supramolecular Hydrogel Formation

Fmoc-D-Glu-OH is specifically documented as a building block for the preparation of supramolecular hydrogels . This property is attributed to the self-assembly capacity conferred by the Fmoc aromatic moiety combined with the free carboxyl groups on the D-glutamic acid backbone [1]. In contrast, Fmoc-D-Glu(OtBu)-OH (CAS 104091-08-9) bears a tert-butyl ester protecting group on the γ-carboxyl, which sterically hinders and alters the hydrogen-bonding network required for hydrogel formation, making it unsuitable for this application without prior deprotection . While Fmoc-L-Glu-OH may also form hydrogels, the D-stereochemistry in Fmoc-D-Glu-OH imparts distinct nanoscale morphology and mechanical properties to the resulting supramolecular assemblies .

Hydrogel Formation
Class-level inference
Documented gelation
Fmoc-D-Glu(OtBu)-OH: unsuitable
Unprotected γ-carboxyl enables supramolecular network; protected analog fails
D-configuration affects morphology
Biomaterials Supramolecular Chemistry Hydrogel Fabrication

Enhanced Proteolytic Stability from D-Configuration

Peptides incorporating D-glutamic acid residues via Fmoc-D-Glu-OH exhibit enhanced resistance to enzymatic degradation compared to their all-L counterparts . D-amino acid-containing peptides are not recognized as substrates by most endogenous mammalian proteases, which have evolved to cleave L-amino acid peptide bonds, resulting in extended in vivo half-life . While no head-to-head stability comparison between Fmoc-D-Glu-OH and Fmoc-L-Glu-OH in isolation has been published, the class-level effect of D-amino acid substitution on proteolytic stability is well-established across peptide therapeutics [1]. This principle underlies the use of D-Glu residues in therapeutic peptides designed for enhanced bioavailability, including antimicrobial peptides and peptide-based drug candidates where metabolic stability is a critical design parameter [2].

Proteolytic Stability
Class-level inference
D-Glu residues evade endogenous proteases
Supports metabolic stability design; not compound-specific
Based on D-amino acid class effect
Peptide Stability D-Amino Acids Enzymatic Degradation

Fmoc-D-Glu-OH Application Scenarios


SPPS for Free γ-Carboxyl Peptides

Fmoc-D-Glu-OH is the requisite building block for Fmoc-SPPS when the target peptide sequence requires a D-glutamic acid residue with an unprotected γ-carboxyl group for subsequent on-resin modifications, conjugation reactions, or for maintaining the native charge state of the residue . Unlike Fmoc-D-Glu(OtBu)-OH, which requires an additional acidolytic deprotection step to liberate the γ-carboxyl, Fmoc-D-Glu-OH eliminates this synthetic step and associated yield loss, while also avoiding potential side reactions such as aspartimide formation that can occur during OtBu deprotection under acidic conditions .

D-Stereochemistry Supramolecular Hydrogels

Fmoc-D-Glu-OH is directly utilized as a gelator for the preparation of supramolecular hydrogels, leveraging the self-assembly properties conferred by the Fmoc aromatic moiety in conjunction with the free carboxyl groups . This application is fundamentally incompatible with γ-carboxyl protected derivatives such as Fmoc-D-Glu(OtBu)-OH, which lack the requisite hydrogen-bonding capacity for network formation [1]. Researchers developing peptide-based biomaterials, drug delivery matrices, or tissue engineering scaffolds that require D-stereochemistry to modulate gel stiffness or degradation kinetics should specifically procure Fmoc-D-Glu-OH rather than protected D-Glu analogs .

Protease-Resistant Therapeutic Peptides

For therapeutic peptide candidates where extended in vivo half-life is a design objective, Fmoc-D-Glu-OH enables incorporation of D-glutamic acid residues that confer resistance to proteolytic degradation . This class-level advantage over Fmoc-L-Glu-OH is critical for the development of peptide-based drugs, antimicrobial peptides, and metabolically stable biologics. The documented antiproliferative activity of Fmoc-D-Glu-OH (IC50 = 0.65 μM against ovarian cancer cells) further supports its investigation in anticancer peptide research where the D-stereochemistry may enhance both stability and target engagement .

D- vs L-Glu SAR Studies

Fmoc-D-Glu-OH is essential for stereochemical SAR studies that systematically evaluate the impact of D- versus L-glutamic acid residues on peptide conformation, receptor binding affinity, and biological activity . The compound enables the controlled synthesis of diastereomeric peptide pairs that differ only in the configuration at the glutamic acid position, allowing researchers to isolate stereochemical contributions to pharmacological or biophysical properties .

Application
Selection Property
Validation Focus
SPPS (Free γ-Carboxyl)
Unprotected γ-carboxyl for on-resin reactions
Coupling efficiency; side-reaction control
Supramolecular Hydrogels
Free γ-carboxyl enables hydrogen bonding
Gelation capacity; nanoscale morphology
Protease-Resistant Peptide Research
D-Glu stereochemistry reduces protease recognition
Metabolic stability; model-response context
Stereochemical SAR Studies
Defined D-enantiomer for diastereomeric pairs
Conformation and binding affinity comparisons

Technical Documentation Hub

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